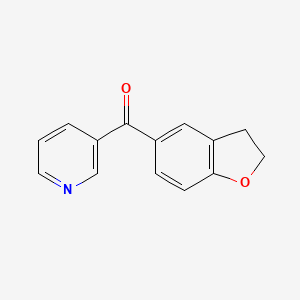

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can be achieved through several synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Análisis De Reacciones Químicas

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the 4-position of the benzofuran ring with halogens or hydroxyl groups can enhance its antimicrobial activity .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of benzofuran, including 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine, have shown potential as antimicrobial and anticancer agents . The unique structural features of benzofuran make it a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates . Additionally, it has applications in the industry for the development of new materials and chemical processes .

Mecanismo De Acción

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit lipid peroxidation and dopamine release, providing protective effects against central nervous system trauma and ischemia . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can be compared with other similar compounds such as 2,3-dihydrobenzofuran-5-carbaldehyde and 5-aminocoumarans . These compounds share the benzofuran core structure but differ in their functional groups and biological activities. For example, 2,3-dihydrobenzofuran-5-carbaldehyde is used in the synthesis of various organic compounds, while 5-aminocoumarans are dual inhibitors of lipid peroxidation and dopamine release . The unique combination of the benzofuran and pyridine rings in this compound provides it with distinct chemical and biological properties.

Actividad Biológica

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzofuran moiety attached to a pyridine ring. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.27 g/mol

This structure is significant as it influences the compound's interaction with biological targets.

Recent studies suggest that this compound exhibits several mechanisms of action:

- Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) and cholinesterases (ChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibitors of MAO A and B have shown potential in neuroprotection and cognitive enhancement .

- Antimicrobial Activity : Some derivatives of benzofuran compounds have demonstrated antimicrobial properties against various pathogens. For instance, related compounds have been tested against M. tuberculosis, showcasing potent activity with low toxicity towards mammalian cells .

- Neuroprotective Effects : The compound is linked to neuroprotective activities, particularly in models of oxidative stress and neuroinflammation. It has shown promise in protecting neuronal cells from damage caused by reactive oxygen species (ROS) .

Study on Neuroprotective Properties

A study investigated the neuroprotective effects of 2,3-dihydro-1-benzofuran derivatives, which include the target compound. The findings indicated that these compounds could inhibit lipid peroxidation and scavenge superoxide radicals effectively. This suggests a potential application in protecting against neurodegenerative conditions .

Antimicrobial Evaluation

In another study focusing on benzofuran derivatives, it was found that certain compounds displayed significant antimycobacterial activity against M. tuberculosis with IC values below 0.60 μM. This highlights the potential of benzofuran derivatives as antimicrobial agents .

Data Tables

The following table summarizes the biological activities associated with this compound and related compounds:

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-17-13/h1-4,6,8-9H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHKCIKILLGZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.